Cas no 338409-45-3 (5-Methyl-2-3-(trifluoromethyl)phenyl-1,3-thiazol-4-yl cyclopropanecarboxylate)

5-Methyl-2-3-(trifluoromethyl)phenyl-1,3-thiazol-4-yl cyclopropanecarboxylate 化学的及び物理的性質
名前と識別子
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- 5-Methyl-2-3-(trifluoromethyl)phenyl-1,3-thiazol-4-yl cyclopropanecarboxylate
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5-Methyl-2-3-(trifluoromethyl)phenyl-1,3-thiazol-4-yl cyclopropanecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M151520-50mg |
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate |
338409-45-3 | 50mg |
$ 380.00 | 2022-06-04 | ||
TRC | M151520-25mg |
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate |
338409-45-3 | 25mg |
$ 230.00 | 2022-06-04 | ||
A2B Chem LLC | AI83605-1mg |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate |
338409-45-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI83605-10mg |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate |
338409-45-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00903972-1g |
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate |
338409-45-3 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
A2B Chem LLC | AI83605-500mg |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate |
338409-45-3 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI83605-5mg |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate |
338409-45-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI83605-1g |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate |
338409-45-3 | >90% | 1g |
$1295.00 | 2024-04-20 |
5-Methyl-2-3-(trifluoromethyl)phenyl-1,3-thiazol-4-yl cyclopropanecarboxylate 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
5-Methyl-2-3-(trifluoromethyl)phenyl-1,3-thiazol-4-yl cyclopropanecarboxylateに関する追加情報
Research Briefing on 5-Methyl-2-3-(trifluoromethyl)phenyl-1,3-thiazol-4-yl cyclopropanecarboxylate (CAS: 338409-45-3)
This research briefing provides an in-depth analysis of the latest advancements and findings related to the compound 5-Methyl-2-3-(trifluoromethyl)phenyl-1,3-thiazol-4-yl cyclopropanecarboxylate (CAS: 338409-45-3). This thiazole derivative has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. The briefing synthesizes recent studies, highlighting key discoveries, methodologies, and implications for future research and development.
The compound, characterized by its unique trifluoromethylphenyl and cyclopropanecarboxylate moieties, has been investigated for its pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, aiming to elucidate its mechanism of action and therapeutic potential. The following sections delve into these aspects, providing a comprehensive overview of current knowledge and emerging trends.
One of the most notable findings in recent literature is the role of 5-Methyl-2-3-(trifluoromethyl)phenyl-1,3-thiazol-4-yl cyclopropanecarboxylate as a potent inhibitor of specific enzymes involved in inflammatory pathways. In vitro and in vivo studies have demonstrated its efficacy in reducing inflammatory markers, suggesting potential applications in treating chronic inflammatory diseases. Additionally, its pharmacokinetic properties, such as bioavailability and metabolic stability, have been evaluated, with promising results indicating favorable drug-like characteristics.
Structural-activity relationship (SAR) studies have further refined the understanding of this compound's pharmacophore. Modifications to the thiazole core and cyclopropane ring have been explored to enhance potency and selectivity. These efforts have led to the identification of derivatives with improved therapeutic indices, paving the way for preclinical development. Computational modeling and molecular docking studies have also provided insights into the compound's binding interactions with target proteins, offering a rationale for its observed biological effects.
Beyond its anti-inflammatory properties, recent research has uncovered potential applications in oncology. Preliminary data indicate that 5-Methyl-2-3-(trifluoromethyl)phenyl-1,3-thiazol-4-yl cyclopropanecarboxylate may exhibit cytotoxic effects against certain cancer cell lines, particularly those associated with solid tumors. Mechanistic studies suggest that these effects are mediated through the induction of apoptosis and inhibition of proliferative signaling pathways. While these findings are promising, further validation in more complex models is necessary to confirm its oncological relevance.
In conclusion, 5-Methyl-2-3-(trifluoromethyl)phenyl-1,3-thiazol-4-yl cyclopropanecarboxylate represents a versatile scaffold with significant potential in drug discovery. Its dual functionality as an anti-inflammatory and anticancer agent underscores its value in medicinal chemistry. Future research should focus on advancing its development through rigorous preclinical testing and optimization, with the ultimate goal of translating these findings into clinically viable therapeutics. This briefing underscores the importance of continued exploration of this compound and its derivatives to unlock their full therapeutic potential.
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